molecular formula C18H18FNO4S3 B2945912 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034478-08-3

4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2945912
CAS No.: 2034478-08-3
M. Wt: 427.52
InChI Key: VJXMVCLNNFZXOE-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Ethoxy (C₂H₅O) and fluoro (F) substituents at the 4- and 3-positions of the benzene ring, respectively.
  • A hydroxyethyl linker (-CH₂C(OH)-) attached to two thiophen-2-yl groups, forming a branched structure.

Its synthesis likely involves nucleophilic substitution or coupling reactions to introduce the thiophene-containing hydroxyethyl group to the sulfonamide core .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S3/c1-2-24-15-8-7-13(11-14(15)19)27(22,23)20-12-18(21,16-5-3-9-25-16)17-6-4-10-26-17/h3-11,20-21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXMVCLNNFZXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences:

  • Thiophene Arrangement : The target compound uniquely features two thiophen-2-yl groups on a hydroxyethyl linker, whereas analogues like and have single thiophene units.
  • Benzene Substituents : The 4-ethoxy-3-fluoro combination is distinct from common substituents like trifluoromethyl () or ethyl ().

Spectral Data:

Compound / Feature IR (cm⁻¹) ¹H-NMR (δ, ppm) Key Observations
Target Compound νO-H ~3200–3400; νC=S (if present) Thiophene H: 6.8–7.5; CH₂(OH): ~4.5–5.0; aromatic H: 7.0–8.0 Hydroxyethyl and dual thiophene protons distinct from single-thiophene analogues
Hydrazinecarbothioamides νC=S 1243–1258; νC=O 1663–1682 NH groups: 3150–3319 Absence of C=O in triazole-thiones confirms cyclization
Anthrax LF Inhibitors Not reported Aromatic H: 7.2–8.5; heterocyclic H: 6.5–8.0 Substituent-dependent shifts (e.g., trifluoromethyl at δ 7.8)

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